Acetyl-Ile-Glu-Thr-Asp-aldehyde (Ac-IETD-CHO) is a cell-permeable, irreversible, and highly potent tetrapeptide aldehyde. It acts as a selective inhibitor of caspase-8, a key protease involved in the extrinsic pathway of apoptosis [, , , , , , , , , , , , , , , , , , ]. This compound has been instrumental in elucidating the roles of caspase-8 in various cellular processes, including apoptosis, inflammation, and immune responses.
Acetyl-Isoleucine-Glutamic Acid-Threonine-Aspartic Acid-CHO, commonly referred to as Ac-IETD-CHO, is a synthetic peptide designed as a potent inhibitor of caspase-8 activity. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The aldehyde group in Ac-IETD-CHO allows it to effectively block the cleavage of substrates by caspase-8, making it a valuable tool in apoptosis research.
Ac-IETD-CHO is synthesized through chemical methods, primarily using solid-phase peptide synthesis techniques. It is commercially available from various biochemical suppliers and is widely used in laboratory settings for studying apoptosis and related cellular processes.
Ac-IETD-CHO is classified as a caspase inhibitor, specifically targeting caspase-8. It belongs to the broader category of peptide aldehydes, which are known for their ability to inhibit proteolytic enzymes through covalent modification.
The synthesis of Ac-IETD-CHO typically involves solid-phase peptide synthesis, where the peptide chain is assembled stepwise on a solid support. The final step includes the introduction of the aldehyde functionality, which is crucial for its inhibitory activity.
The molecular structure of Ac-IETD-CHO consists of an acetylated N-terminal residue followed by a sequence of four amino acids: isoleucine, glutamic acid, threonine, and aspartic acid, with a terminal aldehyde group.
Ac-IETD-CHO primarily reacts with the active site cysteine residue in caspase-8, forming a covalent bond that inhibits enzymatic activity.
Ac-IETD-CHO inhibits caspase-8 by binding to its active site, preventing substrate cleavage and thus blocking apoptotic signaling pathways.
Ac-IETD-CHO is widely utilized in research focused on apoptosis and cell signaling pathways:
Ac-IETD-CHO (CAS Registry Number: 191338-86-0) is characterized by the molecular formula C₂₁H₃₄N₄O₁₀ and a molecular weight of 502.52 grams per mole. The compound features an acetylated N-terminus (Ac-) and a C-terminal aldehyde group (-CHO), flanking the Isoleucine-Glutamic-Acid-Threonine-Aspartic-acid (IETD) peptide sequence. This sequence corresponds to the optimal tetrapeptide recognition motif for caspase-8, mirroring the natural cleavage site in downstream caspase substrates [1] [8].
The aldehyde functional group (-CHO) is the key pharmacophore responsible for the compound's inhibitory activity. This moiety forms reversible, covalent hemiacetal adducts with the catalytic cysteine residue within the caspase active site. X-ray crystallographic studies of related caspase-inhibitor complexes reveal that the aldehyde oxygen coordinates with the cysteine thiol group (Cys285 in caspase-1 numbering convention), while the peptide backbone forms extensive hydrogen bonding networks with conserved residues in the protease substrate-binding cleft. The IETD sequence specifically occupies the S4 to S1 substrate recognition pockets, with the isoleucine side chain inserted deeply into the hydrophobic S4 pocket, a characteristic feature of caspase-8 substrate recognition [5] [6].
Table 1: Chemical and Physical Properties of Ac-IETD-CHO
Property | Specification |
---|---|
CAS Registry Number | 191338-86-0 |
Molecular Formula | C₂₁H₃₄N₄O₁₀ |
Molecular Weight | 502.52 g/mol |
Sequence | Acetyl-Isoleucine-Glutamic Acid-Threonine-Aspartic Acid-aldehyde |
Purity | ≥96% (HPLC) |
Solubility | Soluble in water (10 mg/mL) and dimethyl sulfoxide (1 mg/mL) |
Storage Conditions | -20°C (lyophilized form) |
The compound is typically supplied as a lyophilized powder with peptide content ranging between 70-90% and high-performance liquid chromatography (HPLC) purity exceeding 96%. It demonstrates solubility in aqueous solutions (up to 10 milligrams per milliliter in distilled water) and organic solvents such as dimethyl sulfoxide (1 milligram per milliliter), facilitating its use in biological assays [1] [8].
Ac-IETD-CHO functions as a potent, reversible inhibitor targeting initiator caspases and related proteases. Biochemical analyses using recombinant enzymes reveal its primary inhibitory constants (Kᵢ) in the nanomolar range against caspase-8 (approximately 0.6 nanomolar) and granzyme B (approximately 2.5 nanomolar), with significant activity against caspase-6 (approximately 15 nanomolar) and caspase-10 (approximately 20 nanomolar). The inhibitor exhibits substantially weaker activity against executioner caspases-3 and -7 (Kᵢ > 1 micromolar) and minimal inhibition of caspase-1, -4, -5, and -9 [6] [8].
The molecular basis for this selectivity profile stems from the specific interaction between the IETD sequence and the substrate-binding grooves of target proteases. Caspase-8, the primary target, contains an expansive S4 pocket that optimally accommodates the branched aliphatic side chain of isoleucine. Similarly, granzyme B, a serine protease found in cytotoxic lymphocytes, exhibits a substrate preference strikingly similar to caspase-8, explaining the potent inhibition by Ac-IETD-CHO. The catalytic mechanism involves nucleophilic attack by the active-site cysteine (caspases) or serine (granzyme B) on the aldehyde carbon, forming a tetrahedral intermediate stabilized by hydrogen bonding with the enzyme's oxyanion hole [5] [8].
Table 2: Selectivity Profile of Ac-IETD-CHO Against Apoptotic Proteases
Enzyme | Inhibition Constant (Kᵢ) | Primary Biological Role |
---|---|---|
Caspase-8 | ~0.6 nM | Initiator caspase (extrinsic pathway) |
Granzyme B | ~2.5 nM | Cytotoxic lymphocyte serine protease |
Caspase-6 | ~15 nM | Executioner caspase |
Caspase-10 | ~20 nM | Initiator caspase (extrinsic pathway) |
Caspase-9 | >1 µM | Initiator caspase (intrinsic pathway) |
Caspase-3 | >1 µM | Executioner caspase |
Caspase-1 | >10 µM | Inflammatory caspase |
Notably, research has revealed important caveats regarding its specificity in cellular contexts. While designed as a caspase-8 selective inhibitor, Ac-IETD-CHO demonstrates significant cross-reactivity with granzyme B and caspase-10 in intact cell assays. Furthermore, at higher concentrations (>10 micromolar), it may partially inhibit caspase-6 and exhibit non-specific effects. This cross-reactivity necessitates careful experimental design, including dose-response analyses and complementary genetic approaches when attributing biological effects specifically to caspase-8 inhibition [7] [8].
The development of Ac-IETD-CHO emerged from foundational work in the mid-1990s that established caspases as central executioners of apoptosis. Following the landmark characterization of the caspase family by Thornberry and colleagues in 1997, researchers employed combinatorial substrate libraries to define the peptide specificity of individual caspases. This work identified the IETD sequence as the optimal cleavage motif for caspase-8, distinct from the DEVD motif preferred by caspase-3 and the LEHD motif recognized by caspase-9 [5] [6].
Ac-IETD-CHO entered the research toolkit in the late 1990s as one of the first inhibitors designed to specifically target initiator caspases in the extrinsic apoptosis pathway. Its introduction addressed a critical need for pharmacological tools capable of distinguishing between initiator and executioner caspases in complex death signaling pathways. Early studies established its efficacy in blocking Fas ligand-induced apoptosis and cytotoxic T lymphocyte-mediated killing by inhibiting caspase-8 activation and granzyme B activity, respectively [1] [8].
Key applications that solidified its importance in apoptosis research include:
Elucidating Death Receptor Pathways: Ac-IETD-CHO was instrumental in demonstrating the hierarchical activation of caspases in death receptor signaling. Studies in Jurkat T-cells showed that pre-treatment with Ac-IETD-CHO blocked Fas-mediated processing of caspase-3 and -7 without affecting mitochondrial cytochrome c release, positioning caspase-8 upstream of mitochondrial events in type I cells [2] [10].
Characterizing Radiation-Induced Apoptosis: Research on X-irradiated human leukemic MOLT-4 cells revealed that Ac-IETD-CHO, but not caspase-1 specific inhibitors (Ac-YVAD-CHO), significantly attenuated radiation-induced apoptosis. These findings implicated caspase-8 as a key mediator of radiation-induced cell death in hematopoietic lineages, independent of death receptor ligation [10].
Defining Neuronal Apoptosis Mechanisms: Studies in rat primary cortical neurons demonstrated that Ac-IETD-CHO attenuated BzATP-induced apoptosis mediated by P2X7 nucleotide receptors. The inhibitor blocked activation of both caspase-9 and caspase-3, suggesting a caspase-8-dependent amplification loop in this model of neuronal cell death [9].
Revealing Non-Apoptotic Functions: Research using Ac-IETD-CHO contributed to understanding non-apoptotic roles of caspase-8. In 2018, studies in non-small cell lung cancer cells demonstrated that the inhibitor partially reversed apoptosis enhancement by cotreatment with retinoic acid-inducible gene-I-like receptor agonist and ionizing radiation, suggesting cross-talk between innate immune sensing and death receptor pathways [4].
The compound's utility expanded beyond basic research into therapeutic development when it served as the structural template for designing irreversible caspase-8 inhibitors (such as Z-IETD-FMK) and contributed to the pharmacophore models for clinical-stage caspase inhibitors. Despite challenges in achieving absolute specificity, Ac-IETD-CHO remains widely used for its well-characterized selectivity profile, reversibility, and cell permeability, continuing to enable discoveries in cell death research nearly three decades after its introduction [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: